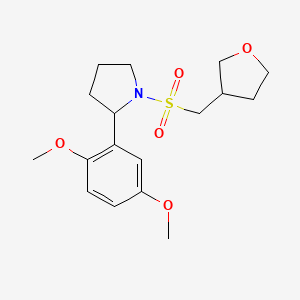![molecular formula C13H13N5S B6963346 N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine](/img/structure/B6963346.png)
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyrazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring is usually synthesized by the condensation of hydrazine with a 1,3-diketone.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrazole rings. This can be achieved by reacting the thiadiazole derivative with a pyrazole derivative in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against lung carcinoma cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine involves its interaction with various molecular targets:
DNA Replication: The compound can disrupt DNA replication processes, leading to the inhibition of cell proliferation.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with the pyrazole ring also show antimicrobial and anticancer properties.
Uniqueness
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine is unique due to the combination of both thiadiazole and pyrazole rings, which may enhance its biological activity and specificity compared to compounds containing only one of these rings.
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-10-15-16-13(19-10)9-14-12-7-8-18(17-12)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQQADQALFCLKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-5-[(4-phenylmethoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B6963267.png)
![N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B6963286.png)

![1-(2-chlorophenyl)-1-(4-methoxy-2-methylphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]methanamine](/img/structure/B6963297.png)
![2-[3-(Benzotriazol-2-yl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl]ethanol](/img/structure/B6963304.png)
![2-[[2-[(3-Fluorophenyl)methoxy]phenoxy]methyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B6963312.png)
![4-fluoro-N-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B6963321.png)
![N,N-dimethyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]-4-morpholin-4-ylbenzenesulfonamide](/img/structure/B6963324.png)
![N-methyl-4-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B6963331.png)
![4-tert-butyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]benzamide](/img/structure/B6963340.png)
![N-[(1-butyl-3-methylpyrazol-4-yl)methyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6963354.png)
![4-[(4-Methoxy-3,5-dimethylbenzoyl)amino]oxane-4-carboxamide](/img/structure/B6963360.png)
![2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B6963371.png)
![[4-[3-Hydroxypropyl(methyl)amino]piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6963374.png)
